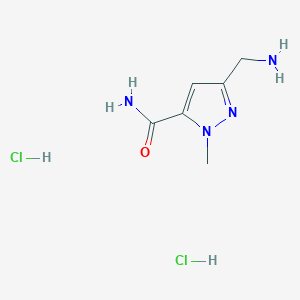
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compounds I found are “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride”. They are both sulfur-containing organic compounds .
Molecular Structure Analysis
The InChI codes for these compounds are provided, which can be used to generate their molecular structures .Physical and Chemical Properties Analysis
These compounds are available as powders . The molecular weights and other properties are also provided .Aplicaciones Científicas De Investigación
Chemistry and Synthetic Utility : The work by Hanessian and Moralioglu (1972) discusses the synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals. These compounds react with vicinal cis-diols to form cyclic acetals, which can undergo hydrolysis or cleavage under specific conditions. This study highlights the potential for such compounds in protecting groups for vicinal diols, indicating a pathway for synthetic application in complex molecule construction, which might align with research interests related to "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide" due to the involvement of amide and thiolan functionalities Hanessian, S., & Moralioglu, E. (1972). Canadian Journal of Chemistry.
Biomedical Applications : Anitha et al. (2011) developed mucoadhesive nanoparticles (NPs) using thiolated chitosan for drug and gene delivery applications. The thiolated chitosan was synthesized using thioglycolic acid, indicating the importance of thiol groups in biomedical applications. This research suggests that compounds with thiol groups, similar to "this compound," could have potential applications in developing drug delivery systems Anitha, A., et al. (2011). Carbohydrate Polymers.
Reductive Chemistry and Cytotoxicity : Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, demonstrating the role of nitro groups' reduction to amines or hydroxylamines. This study provides insight into the reductive processes that could be relevant to the study of "this compound," considering its potential reductive transformations in biological environments Palmer, B., et al. (1995). Journal of Medicinal Chemistry.
Sulfone Reagents in Biological Research : Chen et al. (2017) discuss the discovery of heteroaromatic sulfones as a new class of biologically compatible thiol-selective reagents. This research is particularly relevant due to the thiol-selective nature of these compounds, suggesting that "this compound" could potentially be utilized in biological research to target thiol groups Chen, X., et al. (2017). ACS Chemical Biology.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(14-5-6-20(18,19)10-14)15(17)13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKUWGXTLUJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)


![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
